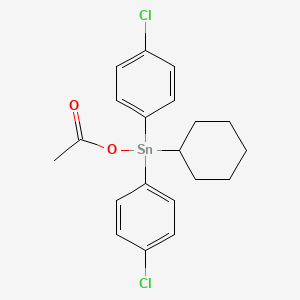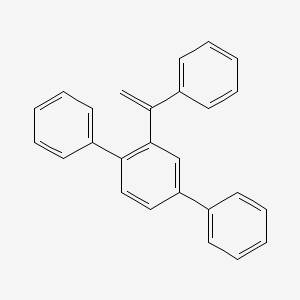![molecular formula C11H21F3S B14430900 1-[(Trifluoromethyl)sulfanyl]decane CAS No. 80783-56-8](/img/structure/B14430900.png)
1-[(Trifluoromethyl)sulfanyl]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Trifluoromethyl)sulfanyl]decane is an organic compound characterized by the presence of a trifluoromethylsulfanyl group attached to a decane chain. This compound is part of the broader class of organofluorine compounds, which are known for their unique chemical properties due to the presence of fluorine atoms. The trifluoromethylsulfanyl group imparts significant electronegativity and lipophilicity to the molecule, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[(Trifluoromethyl)sulfanyl]decane can be synthesized through several methods. One common approach involves the use of trifluoromethylation reagents such as sodium trifluoromethanesulfinate (CF3SO2Na) or trifluoromethanesulfonyl chloride (CF3SO2Cl).
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar trifluoromethylation reagents. The process is optimized for high yield and purity, often employing phase transfer catalysts and controlled reaction environments to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Trifluoromethyl)sulfanyl]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethylsulfanyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced sulfur-containing compounds.
Substitution: Compounds with different functional groups replacing the trifluoromethylsulfanyl group.
Applications De Recherche Scientifique
1-[(Trifluoromethyl)sulfanyl]decane has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[(Trifluoromethyl)sulfanyl]decane involves its interaction with molecular targets through its trifluoromethylsulfanyl group. This group can participate in various chemical reactions, including nucleophilic and electrophilic interactions, which can modulate the activity of enzymes and other proteins. The compound’s high electronegativity and lipophilicity enhance its ability to penetrate biological membranes and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
- Trifluoromethane (CF3H)
- 1,1,1-Trifluoroethane (CF3CH3)
- Hexafluoroacetone (CF3COCF3)
Comparison: 1-[(Trifluoromethyl)sulfanyl]decane is unique due to the presence of the trifluoromethylsulfanyl group attached to a decane chain. This combination imparts distinct chemical properties, such as higher lipophilicity and reactivity, compared to other trifluoromethyl-containing compounds. Its longer carbon chain also influences its physical properties, making it suitable for specific applications in organic synthesis and material science .
Propriétés
Numéro CAS |
80783-56-8 |
|---|---|
Formule moléculaire |
C11H21F3S |
Poids moléculaire |
242.35 g/mol |
Nom IUPAC |
1-(trifluoromethylsulfanyl)decane |
InChI |
InChI=1S/C11H21F3S/c1-2-3-4-5-6-7-8-9-10-15-11(12,13)14/h2-10H2,1H3 |
Clé InChI |
CUKVGZRVAHVLHK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCSC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


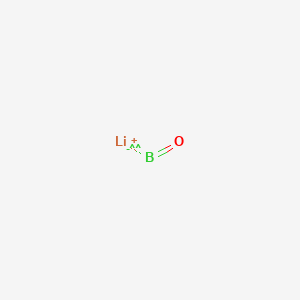
![Silane, trimethyl[1-(phenylseleno)ethenyl]-](/img/structure/B14430825.png)
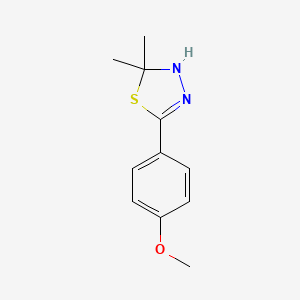
![3-Chloro-4-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenoxy]aniline](/img/structure/B14430845.png)
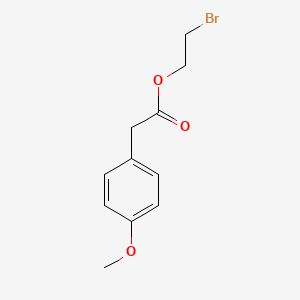


![N-Methyl-3-[(E)-(4-methylpentan-2-ylidene)amino]propan-1-amine](/img/structure/B14430858.png)
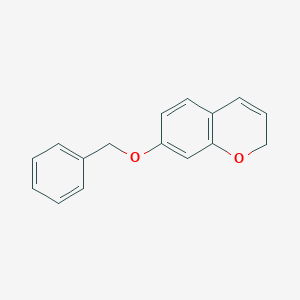
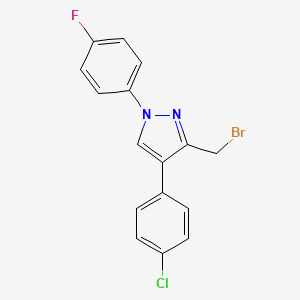
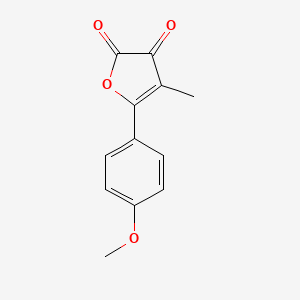
![4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine](/img/structure/B14430877.png)
